![molecular formula C23H24FN3O2 B2752983 (6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(morpholino)methanone CAS No. 1358266-79-1](/img/structure/B2752983.png)
(6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(morpholino)methanone, also known as FIIN-3, is a small molecule inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases. This molecule has been studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
Target of Action
The primary target of this compound is the human topoisomerase II alpha (h TopoIIα) . This enzyme plays a crucial role in DNA replication and cell division, making it a key target for anticancer drugs .
Mode of Action
The compound interacts with h TopoIIα, inhibiting its function . This interaction disrupts the normal process of DNA replication and cell division, leading to cell death .
Biochemical Pathways
The inhibition of h TopoIIα affects the DNA replication pathway . This disruption prevents the cell from dividing properly, leading to apoptosis, or programmed cell death . The downstream effects of this action include the death of cancer cells and a reduction in tumor growth .
Result of Action
The primary result of the compound’s action is the induction of apoptosis in cancer cells . This leads to a reduction in tumor growth and potentially to the shrinkage of existing tumors .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(morpholino)methanone is its specificity for FGFRs, which reduces the potential for off-target effects. However, like many small molecule inhibitors, (6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(morpholino)methanone has limitations in terms of bioavailability, toxicity, and pharmacokinetics. These limitations must be taken into consideration when designing experiments using (6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(morpholino)methanone.
Orientations Futures
There are several future directions for research on (6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(morpholino)methanone. One area of interest is the development of more potent and selective FGFR inhibitors. Another area of research is the identification of biomarkers that can predict response to FGFR inhibitors, which could help to personalize cancer treatment. Additionally, combination therapies involving (6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(morpholino)methanone and other cancer drugs are being explored as a potential strategy to improve treatment outcomes.
Méthodes De Synthèse
(6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(morpholino)methanone can be synthesized through a multi-step process involving coupling, cyclization, and morpholine addition reactions. The synthesis method has been described in detail in scientific literature.
Applications De Recherche Scientifique
(6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(morpholino)methanone has been studied for its potential use in cancer therapy. FGFRs play a critical role in cell growth and differentiation, and their dysregulation has been implicated in various types of cancer. Inhibition of FGFRs using small molecule inhibitors like (6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(morpholino)methanone has shown promise in preclinical studies for the treatment of cancer.
Propriétés
IUPAC Name |
[6-fluoro-4-(4-propan-2-ylanilino)quinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c1-15(2)16-3-6-18(7-4-16)26-22-19-13-17(24)5-8-21(19)25-14-20(22)23(28)27-9-11-29-12-10-27/h3-8,13-15H,9-12H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPDXEIYXPGUBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(morpholino)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.